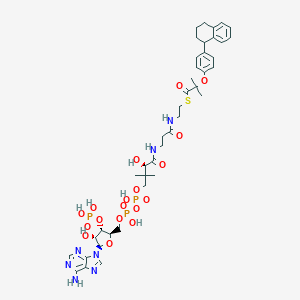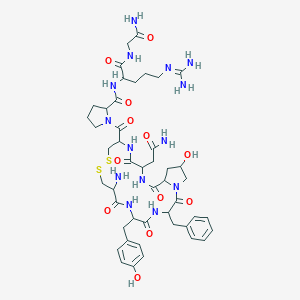
Argipressin, hydroxy-pro(4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Argipressin, hydroxy-pro(4)-, also known as vasopressin, is a peptide hormone that is involved in various physiological processes. It is synthesized in the hypothalamus and released from the posterior pituitary gland. Argipressin is known to regulate water balance in the body, blood pressure, and social behavior. It also has potential applications in scientific research, particularly in the study of the nervous system and behavior.
Mecanismo De Acción
Argipressin acts on various receptors in the body, including V1a, V1b, and V2 receptors. The V1a receptor is involved in the regulation of blood pressure and social behavior, while the V2 receptor is involved in the regulation of water balance. The V1b receptor has been implicated in the regulation of stress and anxiety.
Efectos Bioquímicos Y Fisiológicos
Argipressin has various biochemical and physiological effects in the body. It regulates water balance by promoting water reabsorption in the kidneys. It also plays a role in the regulation of blood pressure by constricting blood vessels. Argipressin has been shown to have effects on social behavior, including pair bonding and aggression. It also has potential effects on stress and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Argipressin has several advantages for use in lab experiments. It is a well-studied peptide hormone with known effects on various physiological and behavioral processes. It is also relatively easy to synthesize and administer. However, there are also limitations to its use. Argipressin has a short half-life in the body, which can make it difficult to study its long-term effects. It also has potential side effects, including changes in blood pressure and water balance.
Direcciones Futuras
There are several future directions for research on argipressin. One area of interest is the role of argipressin in the regulation of stress and anxiety. There is also potential for the use of argipressin in the treatment of various disorders, including autism and social anxiety disorder. Additionally, further research is needed to understand the long-term effects of argipressin on physiological and behavioral processes.
Métodos De Síntesis
Argipressin is synthesized in the hypothalamus as a larger precursor molecule called preproArgipressin, hydroxy-pro(4)-. This molecule is then cleaved to form pro-Argipressin, hydroxy-pro(4)-, which is further processed to produce argipressin. The synthesis of argipressin is regulated by various factors, including osmotic pressure, stress, and circadian rhythm.
Aplicaciones Científicas De Investigación
Argipressin has been used in scientific research to study various physiological and behavioral processes. It has been shown to play a role in the regulation of social behavior, including pair bonding and aggression. Argipressin has also been studied in relation to stress and anxiety, as well as in the regulation of blood pressure and water balance.
Propiedades
Número CAS |
112935-96-3 |
|---|---|
Nombre del producto |
Argipressin, hydroxy-pro(4)- |
Fórmula molecular |
C46H64N14O12S2 |
Peso molecular |
1069.2 g/mol |
Nombre IUPAC |
1-[9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-22-hydroxy-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H64N14O12S2/c47-28-22-73-74-23-33(45(72)59-15-5-9-34(59)42(69)54-29(8-4-14-52-46(50)51)39(66)53-20-37(49)64)58-41(68)31(19-36(48)63)56-43(70)35-18-27(62)21-60(35)44(71)32(17-24-6-2-1-3-7-24)57-40(67)30(55-38(28)65)16-25-10-12-26(61)13-11-25/h1-3,6-7,10-13,27-35,61-62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H,53,66)(H,54,69)(H,55,65)(H,56,70)(H,57,67)(H,58,68)(H4,50,51,52) |
Clave InChI |
ZYPHFYVLPCRMHN-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)N2)CC(=O)N)O)CC4=CC=CC=C4)CC5=CC=C(C=C5)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES canónico |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)N2)CC(=O)N)O)CC4=CC=CC=C4)CC5=CC=C(C=C5)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Secuencia |
CYFXNCPRG |
Sinónimos |
4-hydroxy-Pro-argipressin 4-OH-Pro-AVP arginine vasopressin, hydroxy-Pho(4)- argipressin, hydroxy-Pro(4)- argipressin, hydroxyproline(4)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



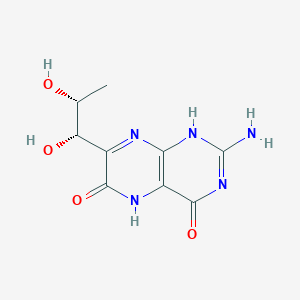
![1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone](/img/structure/B38109.png)
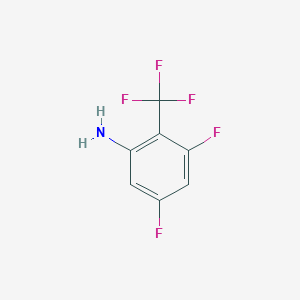

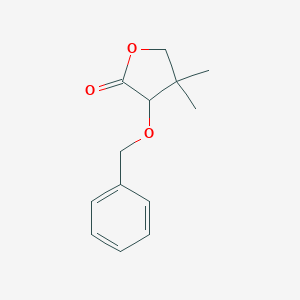
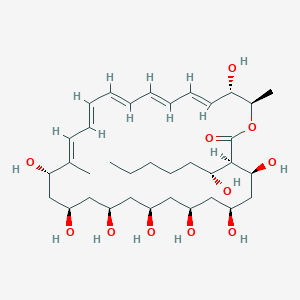
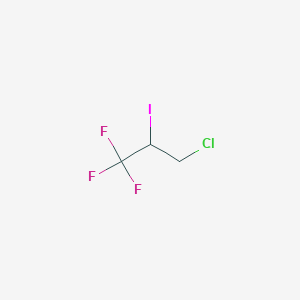
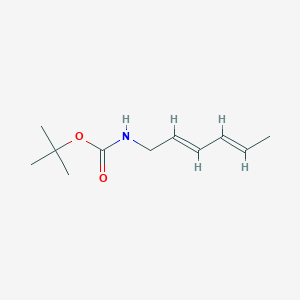
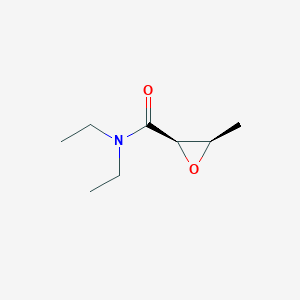
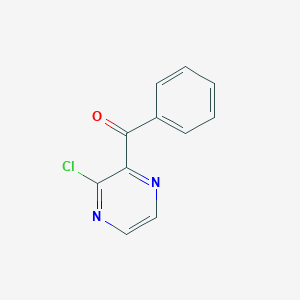
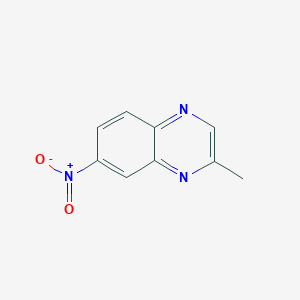
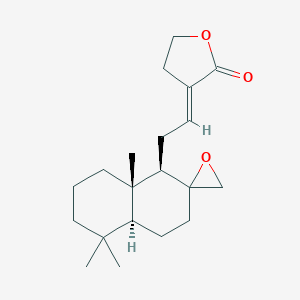
![1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B38135.png)
